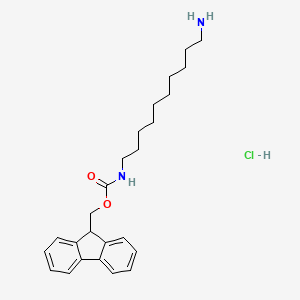![molecular formula C24H17F2NO3 B2847257 6-Fluoro-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 902625-05-2](/img/structure/B2847257.png)
6-Fluoro-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. This particular compound is characterized by the presence of fluorine atoms and a methoxyphenyl group, which can significantly influence its chemical behavior and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzoyl chloride, 3-methoxybenzylamine, and 6-fluoro-4-hydroxyquinoline.
Formation of Intermediate: The first step involves the acylation of 6-fluoro-4-hydroxyquinoline with 4-fluorobenzoyl chloride in the presence of a base like pyridine to form 6-fluoro-3-(4-fluorobenzoyl)-4-hydroxyquinoline.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to obtain 6-fluoro-3-(4-fluorobenzoyl)-4-hydroxy-1,4-dihydroquinoline.
Alkylation: Finally, the compound is alkylated with 3-methoxybenzylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Catalysts and automated systems may also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohol derivatives.
Substitution: The fluorine atoms on the benzoyl and quinoline rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound is studied for its potential antimicrobial and anticancer activities. The presence of fluorine atoms enhances its ability to interact with biological targets, making it a promising candidate for drug development.
Medicine
In medicine, research focuses on its potential as a therapeutic agent. Studies have shown that similar quinolone derivatives exhibit significant antibacterial and antiviral properties, suggesting that this compound could be developed into a new class of antibiotics or antiviral drugs.
Industry
Industrially, the compound can be used in the development of new polymers and materials with specific properties, such as increased thermal stability and resistance to degradation.
作用机制
The mechanism of action of 6-Fluoro-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with various molecular targets. The fluorine atoms enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death.
相似化合物的比较
Similar Compounds
Ciprofloxacin: A well-known quinolone antibiotic with a similar core structure but different substituents.
Levofloxacin: Another quinolone antibiotic with a similar mechanism of action.
Norfloxacin: A quinolone derivative used to treat bacterial infections.
Uniqueness
What sets 6-Fluoro-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one apart is the specific combination of fluorine atoms and the methoxyphenyl group. This unique structure can result in distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
属性
IUPAC Name |
6-fluoro-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2NO3/c1-30-19-4-2-3-15(11-19)13-27-14-21(23(28)16-5-7-17(25)8-6-16)24(29)20-12-18(26)9-10-22(20)27/h2-12,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJWTIUOWAPXBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B2847174.png)

![5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B2847176.png)


![N-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2847184.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2847186.png)
![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2847187.png)
![N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B2847188.png)

![N-(3-fluoro-4-methylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2847192.png)
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2847196.png)
![N-[4-(4-isopropylpiperazino)phenyl]-3-methylbenzenecarboxamide](/img/structure/B2847197.png)
